molecular formula C15H13Br2NO2 B6630369 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide

3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide

Cat. No. B6630369
M. Wt: 399.08 g/mol
InChI Key: UZVMAAYCTSWUHK-UHFFFAOYSA-N
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Description

3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide, also known as DHMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DHMB is a benzamide derivative with a molecular formula of C15H13Br2NO2 and a molecular weight of 430.08 g/mol. In

Mechanism of Action

The mechanism of action of 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell survival, proliferation, and inflammation. 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy metabolism and promoting cell survival. 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide has also been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell proliferation and survival. Additionally, 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide has been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell proliferation and inflammation.
Biochemical and Physiological Effects
3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, neuroprotection, and anti-inflammatory effects. 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide has also been shown to modulate the expression of various genes involved in cell survival, proliferation, and inflammation.

Advantages and Limitations for Lab Experiments

3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide has several advantages for lab experiments, including its relatively low toxicity, ease of synthesis, and ability to cross the blood-brain barrier. However, 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide also has some limitations, including its low solubility in water, which can limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide research, including exploring its potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide and its downstream signaling pathways. Furthermore, the development of novel 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide derivatives with improved solubility and bioavailability could enhance its therapeutic potential.

Synthesis Methods

3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide can be synthesized through a multistep process involving bromination, protection of the hydroxyl group, and coupling with the amine group. The synthesis of 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide has been reported in several research studies, with slight variations in the reaction conditions and reagents used. The most common method involves the bromination of 3-hydroxybenzaldehyde with bromine in acetic acid, followed by protection of the hydroxyl group with a protecting group such as trimethylsilyl chloride. The protected intermediate is then coupled with N-methyl-3-aminobenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide.

Scientific Research Applications

3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and melanoma. 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In neuroprotection, 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide has been shown to protect against oxidative stress-induced neuronal damage and inhibit neuroinflammation. 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide can cross the blood-brain barrier and exert its neuroprotective effects by modulating various signaling pathways involved in neuronal survival and inflammation.
In anti-inflammatory therapy, 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. 3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the regulation of inflammatory responses.

properties

IUPAC Name

3,5-dibromo-N-[(3-hydroxyphenyl)methyl]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Br2NO2/c1-18(9-10-3-2-4-14(19)5-10)15(20)11-6-12(16)8-13(17)7-11/h2-8,19H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVMAAYCTSWUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)O)C(=O)C2=CC(=CC(=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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